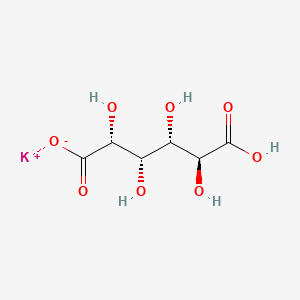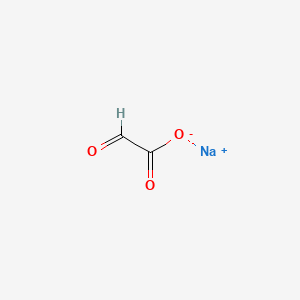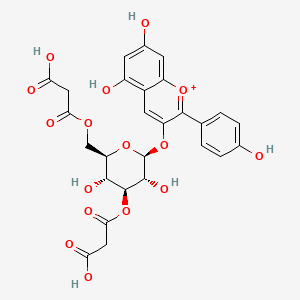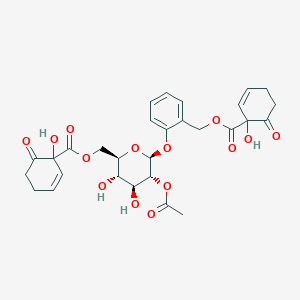
Diphthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphthine belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Diphthine is considered to be a practically insoluble (in water) and relatively neutral molecule.
Applications De Recherche Scientifique
Diphthamide Biosynthesis in Cells
Diphthamide, a unique amino acid and a derivative of histidine, plays a key role in protein synthesis. Moehring et al. (1984) explored the biosynthesis of diphthamide in mutant Chinese hamster ovary cells. They identified crucial steps in this biosynthesis, particularly the activities of methyltransferase and an ATP-dependent synthetase, which are involved in the modification of diphthine (the deamidated form of diphthamide) (Moehring, Danley, & Moehring, 1984).
Diphthamide Biosynthesis in Yeast
Uthman et al. (2013) investigated diphthamide biosynthesis in yeast, identifying genes DPH6 and DPH7 as crucial for the amidation step of diphthamide. This study highlighted the importance of diphthamide in translational accuracy and cell growth, showing that diphthamide synthesis is essential for the proper functioning of eukaryotic translation elongation factor 2 (eEF2) (Uthman et al., 2013).
Diphthamide's Role in Translation Elongation Factor 2
Schaffrath and Stark (2014) delved into the role of diphthamide in archaeal and eukaryal translation elongation factor 2 (EF2). They focused on the significance of diphthamide in EF2 and its amidation process, underscoring the complexity and critical nature of this post-translational modification in cellular processes (Schaffrath & Stark, 2014).
In Vitro Reconstitution of Diphthamide Biosynthesis
Zhu et al. (2010) achieved a significant milestone by reconstituting diphthamide biosynthesis in vitro using purified proteins. Their study provided insight into the enzymatic activities involved in diphthamide modification, particularly focusing on the role of diphthine synthase in the process (Zhu, Kim, Su, & Lin, 2010).
Diphthamide in Archaebacteria
Pappenheimer et al. (1983) explored the presence of diphthamide in archaebacteria, comparing it with eukaryotic cells. Their findings demonstrated the conservation of diphthamide across different biological domains and its exclusive presence in certain organisms, providing insights into the evolutionary aspects of this modification (Pappenheimer, Dunlop, Adolph, & Bodley, 1983).
Propriétés
Nom du produit |
Diphthine |
|---|---|
Formule moléculaire |
C13H23N4O4+ |
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
[(1R)-3-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]-1-carboxypropyl]-trimethylazanium |
InChI |
InChI=1S/C13H22N4O4/c1-17(2,3)10(13(20)21)4-5-11-15-7-8(16-11)6-9(14)12(18)19/h7,9-10H,4-6,14H2,1-3H3,(H2-,15,16,18,19,20,21)/p+1/t9-,10+/m0/s1 |
Clé InChI |
CBQVLMCHMFGPMX-VHSXEESVSA-O |
SMILES isomérique |
C[N+](C)(C)[C@H](CCC1=NC=C(N1)C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)O |
SMILES canonique |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)O |
Synonymes |
diphthine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1260138.png)

![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)

![Sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B1260145.png)








![(3S,10S,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260159.png)